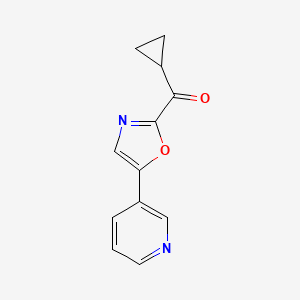

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone

説明

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring substituted with a pyridine moiety. The predicted physical properties include:

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of enzymes involved in cancer progression and inflammatory pathways.

Inhibition of Enzymatic Activity

Research has shown that isoxazole derivatives, including those related to this compound, can inhibit key enzymes such as:

- CYP17A1 : A critical enzyme in steroidogenesis, where selective inhibition can lead to anticancer effects.

- COX-2 : Involved in inflammatory responses, where selective inhibition can reduce pain and inflammation .

Anticancer Activity

Studies have demonstrated that isoxazole derivatives possess antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from nanomolar to micromolar concentrations against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | LNCaP | 0.05 |

| 2 | PC-3 | 0.03 |

| 3 | MCF7 | 0.04 |

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been validated through various assays demonstrating their ability to inhibit COX enzymes selectively. For example, a study reported that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, suggesting their utility in treating inflammatory diseases .

Case Studies

-

Case Study on Prostate Cancer :

A study evaluated the effects of a compound structurally similar to this compound on LNCaP prostate cancer cells, revealing significant antiandrogenic activity by preventing androgen receptor binding . -

Malaria Prophylaxis :

Although not directly related, the mechanism of action observed in DHODH inhibitors shows how similar structural motifs can lead to potent antimalarial activity, indicating the versatility of oxazole derivatives in drug design .

科学的研究の応用

Research indicates that compounds similar to cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone exhibit various biological activities, particularly in the areas of neuropharmacology and antimicrobial effects.

Neuropharmacological Applications

The compound has shown potential as a serotonergic agent, particularly as an agonist for the 5-HT1A receptor, which is implicated in the treatment of anxiety, depression, and other mood disorders.

- Mechanism of Action : The interaction with the 5-HT1A receptor can lead to reduced anxiety and improved mood regulation by modulating serotonergic pathways in the brain .

- Case Study : A study demonstrated that similar compounds exhibited greater selectivity for the 5-HT1A receptor compared to traditional anxiolytics like Buspirone, suggesting a potentially favorable side effect profile .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties.

- Antibacterial Activity : Compounds containing oxazole rings have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Similar derivatives have shown effectiveness against fungi such as Candida albicans, indicating a broad spectrum of antimicrobial activity .

化学反応の分析

Reactivity of the Cyclopropyl Group

The strained cyclopropane ring undergoes selective ring-opening reactions under specific conditions. Key transformations include:

Mechanistic studies suggest that ring-opening reactions proceed via carbocation intermediates or radical pathways, depending on the reagent .

Oxazole Ring Transformations

The oxazole moiety participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position of the oxazole ring .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the 5-position.

Diels-Alder Reactions

The oxazole acts as a dienophile with electron-deficient dienes (e.g., 1,3,5-triazines), forming pyrimidine derivatives under reflux conditions :

textOxazole + 1,3,5-Triazine → Pyrimidine (via [4+2] cycloaddition)

Conditions : THF, 80°C, 24 h. Yield : 60–75% .

Methanone Group Reactions

The ketone group undergoes nucleophilic additions and reductions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | RMgX (R = Me, Et) | Tertiary alcohols | 70–85% | |

| Reduction | DIBAL-H, -78°C | Secondary alcohol | 65% | |

| Thioketone formation | Lawesson’s reagent, reflux | Cyclopropyl-(5-pyridinyl-oxazol-2-yl)-thiomethanone | 55% |

Pyridine Ring Modifications

The pyridine substituent undergoes directed metallation and coupling reactions:

Nucleophilic Aromatic Substitution

-

Amination : NH₃/Cu(I) catalysis at 120°C introduces amino groups at the 3-position .

-

Suzuki Coupling : Pd(PPh₃)₄ enables aryl boronic acid coupling at the 4-position.

Oxidation

Pyridine N-oxides form using mCPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 25°C .

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional structure:

Example : Reaction with hydroxylamine and aldehydes forms isoxazoline derivatives via [3+2] cycloaddition :

textCyclopropyl-(5-pyridinyl-oxazol-2-yl)-methanone + RCHO + NH₂OH → Isoxazoline

Conditions : EtOH, 70°C, 12 h. Yield : 50–68% .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and cyclopropane fragments.

-

Photodegradation : UV light (254 nm) induces oxazole ring cleavage, forming pyridine-carboxylic acid derivatives.

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Preferred Conditions |

|---|---|---|

| Cyclopropane | High (strain-driven) | Acidic/radical environments |

| Oxazole | Moderate | Electrophilic reagents |

| Methanone | Low to moderate | Anhydrous, low temperature |

| Pyridine | Low | High-temperature catalysis |

Mechanistic Insights

-

Ring-Opening : Cyclopropane ring-opening follows a carbocation pathway in acidic media, stabilized by adjacent electron-withdrawing groups.

-

Oxazole Electrophilicity : The 2-position of oxazole is electrophilic due to resonance effects, directing substitutions .

-

Pyridine Directing Effects : The 3-pyridinyl group meta-directs substitutions, influencing coupling reactions.

特性

IUPAC Name |

cyclopropyl-(5-pyridin-3-yl-1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(8-3-4-8)12-14-7-10(16-12)9-2-1-5-13-6-9/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUFUVKRDQBNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696335 | |

| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-94-2 | |

| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。